molecular formula C20H13ClN4O6 B14807681 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide

Cat. No.: B14807681
M. Wt: 440.8 g/mol
InChI Key: RVCBNWGJERMNIB-UHFFFAOYSA-N
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Description

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form N-(3-chlorobenzoyl)-3-aminobenzoic acid. The final step involves the nitration of this intermediate using a mixture of concentrated sulfuric acid and nitric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Formation of N-(3-{[(3-aminophenyl)amino]carbonyl}phenyl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-chlorobenzoic acid and 3,5-dinitroaniline.

Scientific Research Applications

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism by which N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the biological pathway it regulates. This can lead to the inhibition of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(3-bromophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide
  • N-(3-{[(3-fluorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide
  • N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide

Uniqueness

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C20H13ClN4O6

Molecular Weight

440.8 g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C20H13ClN4O6/c21-14-4-2-6-16(10-14)23-19(26)12-3-1-5-15(7-12)22-20(27)13-8-17(24(28)29)11-18(9-13)25(30)31/h1-11H,(H,22,27)(H,23,26)

InChI Key

RVCBNWGJERMNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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